molecular formula C18H19ClO5S B585437 2-(Demethoxy)ethylthio-griseofulvin CAS No. 187884-75-9

2-(Demethoxy)ethylthio-griseofulvin

Cat. No.: B585437
CAS No.: 187884-75-9
M. Wt: 382.855
InChI Key: ZZTHRMLYTFHFIP-LZVRBXCZSA-N
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Description

Preparation Methods

The synthesis of 2-(Demethoxy)ethylthio-griseofulvin involves several steps, starting from griseofulvin. The key steps include the demethoxylation of griseofulvin followed by the introduction of an ethylthio group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimizing these steps for higher yield and purity, often using advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

2-(Demethoxy)ethylthio-griseofulvin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially converting sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylthio group can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the ethylthio group

Scientific Research Applications

2-(Demethoxy)ethylthio-griseofulvin has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Demethoxy)ethylthio-griseofulvin is similar to that of griseofulvin. It inhibits fungal cell mitosis by interfering with the function of spindle and cytoplasmic microtubules. This is achieved by binding to alpha and beta tubulin, which are essential components of the microtubule structure. This disruption prevents the proper segregation of chromosomes during cell division, leading to the inhibition of fungal growth .

Comparison with Similar Compounds

2-(Demethoxy)ethylthio-griseofulvin can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(2R,5'R)-7-chloro-3'-ethylsulfanyl-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO5S/c1-5-25-13-7-10(20)6-9(2)18(13)17(21)14-11(22-3)8-12(23-4)15(19)16(14)24-18/h7-9H,5-6H2,1-4H3/t9-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTHRMLYTFHFIP-LZVRBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=O)CC(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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